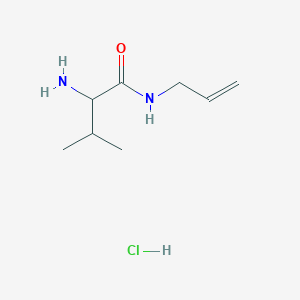
4-(Diethylamino)piperidine Dihydrochloride
描述
4-(Diethylamino)piperidine Dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2. It is a significant intermediate in fine chemical synthesis and is widely used as a solvent and organic synthesis reagent in various fields, including agriculture, medicine, and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)piperidine Dihydrochloride typically involves the reaction of 4-(Diethylamino)piperidine with hydrochloric acid. One common method involves dissolving 10.0g of 4-(Diethylamino)piperidine-1-carboxylic acid tert-butyl ester (0.044mol) in 60mL of dichloromethane, followed by the addition of 4mol/L HCl/dioxane solution (34.5mL, 0.138mol) under ice bath conditions. The mixture is stirred for 8 hours, resulting in the formation of a white solid, which is then filtered and washed with cold dichloromethane to yield this compound with an 85.3% yield .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for use in various applications.
化学反应分析
Types of Reactions
4-(Diethylamino)piperidine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, cyanides, and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various N-oxide derivatives, reduced amine derivatives, and substituted piperidine compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
4-(Diethylamino)piperidine Dihydrochloride has a wide range of scientific research applications:
Biology: The compound is used in the study of biological systems and as a building block for the synthesis of biologically active molecules.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 4-(Diethylamino)piperidine Dihydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various physiological effects, depending on the target and the biological context .
相似化合物的比较
Similar Compounds
4-(Dimethylamino)piperidine Dihydrochloride: Similar in structure but with a dimethylamino group instead of a diethylamino group.
4-Morpholinopiperidine: Contains a morpholine ring fused to the piperidine ring.
1,4-Diazabicyclo[2.2.2]octane: A bicyclic compound with two nitrogen atoms in the ring.
Uniqueness
4-(Diethylamino)piperidine Dihydrochloride is unique due to its specific diethylamino substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective .
属性
CAS 编号 |
50534-25-3 |
|---|---|
分子式 |
C9H21ClN2 |
分子量 |
192.73 g/mol |
IUPAC 名称 |
N,N-diethylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C9H20N2.ClH/c1-3-11(4-2)9-5-7-10-8-6-9;/h9-10H,3-8H2,1-2H3;1H |
InChI 键 |
KDCAVDKTBOAKMF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1CCNCC1.Cl.Cl |
规范 SMILES |
CCN(CC)C1CCNCC1.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1395141.png)
![4-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395142.png)






![8-[2-(4-Piperidinyl)ethoxy]quinoline hydrochloride](/img/structure/B1395154.png)





